molecular formula C28H51NO12 B14096868 1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid

1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid

Cat. No.: B14096868
M. Wt: 593.7 g/mol
InChI Key: LIPCJNZAKQKTRV-UHFFFAOYSA-N
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Description

TCO-PEG8-acid, also known as trans-cyclooctene-polyethylene glycol8-acid, is a compound that features a trans-cyclooctene (TCO) group and a polyethylene glycol (PEG) chain with eight ethylene glycol units. The terminal carboxylic acid group allows it to react with primary amines to form stable amide bonds. This compound is widely used in bioconjugation, molecular imaging, and other scientific applications due to its high reactivity and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG8-acid typically involves the conjugation of a TCO moiety to a PEG chain. The terminal carboxylic acid group can be introduced through various chemical reactions. One common method involves the reaction of TCO with a PEG chain that has a terminal hydroxyl group, followed by oxidation to form the carboxylic acid .

Industrial Production Methods

Industrial production of TCO-PEG8-acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG8-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.

    HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another coupling agent for amide bond formation.

    Tetrazine: Used in the iEDDA reaction with the TCO group

Major Products Formed

Mechanism of Action

The mechanism of action of TCO-PEG8-acid involves its high reactivity with tetrazine-containing molecules through the iEDDA reaction. This reaction is highly efficient and occurs under mild conditions, making it suitable for bioconjugation and molecular imaging. The PEG chain enhances the solubility and biocompatibility of the compound, while the terminal carboxylic acid group allows for the formation of stable amide bonds with primary amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H51NO12

Molecular Weight

593.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)

InChI Key

LIPCJNZAKQKTRV-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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